2-Fluoro-4-methoxy-5-nitrobenzaldehyde

Description

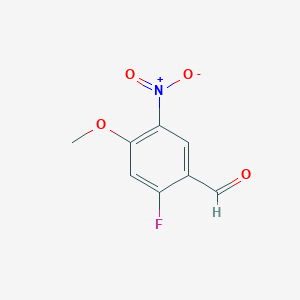

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is a multifunctional aromatic aldehyde characterized by a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position (Figure 1). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules.

Properties

IUPAC Name |

2-fluoro-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSYSLUOPPFQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method starts with the nitration of 2-fluoro-4-methoxybenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar multi-step processes. The production is carried out in specialized reactors with precise control over reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Fluoro-4-methoxy-5-nitrobenzoic acid.

Reduction: 2-Fluoro-4-methoxy-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function . The fluorine atom enhances the compound’s stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Functional Group Variations

2-Fluoro-5-methoxybenzaldehyde (Entry 14, )

- Structure : Lacks the 5-nitro group.

- Reactivity : The absence of the nitro group reduces electrophilicity, limiting utility in reduction or nucleophilic substitution reactions.

- Applications : Primarily used in simpler alkylation or condensation reactions.

2-Chloro-4-fluorobenzaldehyde ()

- Structure : Replaces methoxy with chloro and lacks the nitro group.

- Reactivity : Chloro’s electron-withdrawing effect enhances electrophilicity but reduces solubility in polar solvents compared to methoxy derivatives.

- Stability : More resistant to hydrolysis than methoxy analogs due to stronger C–Cl bonds .

1-Fluoro-4-methoxy-2-nitrobenzene ()

- Structure : Benzene core instead of benzaldehyde; nitro at 2-position .

- Reactivity : The aldehyde group’s absence limits applications in condensation reactions but favors electrophilic aromatic substitutions.

Nitro Group Positioning

Reactivity in Key Transformations

Reduction to Diamines

- This compound : Reduced with SnCl₂·2H₂O to form 4-substituted-5-fluorobenzene-1,2-diamine , albeit requiring immediate use due to instability .

- 2-Fluoro-5-methoxybenzaldehyde: Cannot undergo nitro reduction, limiting its role in diamine synthesis.

Nucleophilic Substitution

- Azide Displacement : The 2-fluoro group in this compound is displaced by sodium azide in DMSO at 80°C, forming 2-azido-4-methoxy-5-nitrobenzaldehyde (62.93% yield) .

- Chloro Analogs : Chloro-substituted derivatives (e.g., 2-chloro-4-fluorobenzaldehyde) exhibit slower azide displacement due to stronger C–Cl bonds .

Physical and Chemical Properties

| Property | This compound | 2-Fluoro-5-methoxybenzaldehyde | 2-Chloro-4-fluorobenzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.13 | 168.13 | 158.55 |

| Key Functional Groups | –CHO, –NO₂, –OCH₃, –F | –CHO, –OCH₃, –F | –CHO, –Cl, –F |

| Solubility | Moderate in polar aprotic solvents (DMSO) | High in ethanol | Low in water, high in DCM |

| Stability | Sensitive to strong bases | Stable under acidic conditions | Hydrolytically stable |

Biological Activity

2-Fluoro-4-methoxy-5-nitrobenzaldehyde (C8H6FNO4) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6FNO4

- Molecular Weight : 201.14 g/mol

- Structure : The compound features a benzaldehyde moiety with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that compounds with similar structures inhibit bacterial DNA gyrase, a target for antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of signaling pathways related to cell survival .

- Targeted Pathways : Similar compounds have been shown to affect pathways such as apoptosis and cell cycle regulation.

- Oxidative Stress : The generation of reactive oxygen species (ROS) may play a crucial role in mediating its anticancer effects.

Case Studies

- Antimicrobial Study :

- Anticancer Study :

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate lipophilicity and solubility, which are essential for bioavailability. These factors influence the compound's distribution and efficacy in vivo.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Target Pathway |

|---|---|---|---|

| This compound | Yes | Yes | Apoptosis, Oxidative Stress |

| Pnu-286607 | Yes | No | DNA Gyrase Inhibition |

| Mereletinib | No | Yes | BRAFV600E Kinase Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.